Fmoc-L-homophenylalanine, like other Fmoc-protected amino acids, is valuable in solid-phase peptide synthesis (SPPS) []. The Fmoc group acts as a temporary protecting group for the amino functionality, allowing for the stepwise addition of amino acids to a growing peptide chain. This technique is crucial for the production of peptides for various research applications, including:
The incorporation of Fmoc-L-homophenylalanine into peptides can offer several potential advantages:
Fmoc-L-homophenylalanine is a synthetic amino acid derivative of homophenylalanine, characterized by the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group. Its chemical formula is C25H23NO4, and it has a CAS number of 132684-59-4. This compound is notable for its application in peptide synthesis, particularly in solid-phase peptide synthesis, where the Fmoc group serves as a protective group that can be easily removed under mild conditions.
Fmoc-Hphe itself doesn't have a well-defined mechanism of action as it's a building block. However, the resulting peptides synthesized using Fmoc-Hphe can have various functionalities depending on the sequence of amino acids. Peptides play a vital role in biological processes, acting as hormones, enzymes, neurotransmitters, and structural components in cells [].
Research indicates that Fmoc-L-homophenylalanine exhibits biological activity by modulating intracellular calcium levels. Specifically, it has been shown to inhibit intracellular calcium increases by binding to ester linkages in phospholipids, which can affect various cellular processes . Additionally, studies have suggested its potential role in preventing gastric mucosal lesions and inducing cytotoxic effects in certain cancer cell lines .
The synthesis of Fmoc-L-homophenylalanine typically involves the following steps:
This method allows for the efficient production of Fmoc-L-homophenylalanine suitable for use in peptide synthesis.
Fmoc-L-homophenylalanine is widely utilized in various fields:
Studies investigating the interactions of Fmoc-L-homophenylalanine with biological systems have revealed its potential effects on cellular mechanisms. For instance, it has been shown to influence calcium signaling pathways, which are critical for various physiological processes . Further research into its interactions may provide insights into its therapeutic potential and mechanisms of action.
Several compounds share structural similarities with Fmoc-L-homophenylalanine. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Description | Unique Features |
---|---|---|
L-Homophenylalanine | Basic amino acid structure | Natural occurrence; not modified |
Fmoc-L-phenylalanine | Similar structure with phenyl group | Commonly used in peptide synthesis; less bulky |
Fmoc-L-tyrosine | Contains a hydroxyl group on the aromatic ring | Involved in phosphorylation; more polar |
N-Boc-L-homophenylalanine | Contains a tert-butyloxycarbonyl protecting group | More stable under certain conditions |
Fmoc-L-homophenylalanine stands out due to its specific structural modifications that enhance its utility in synthetic applications while providing unique biological activities compared to these similar compounds. Its ability to modulate calcium signaling and serve as a versatile building block makes it particularly valuable in both research and pharmaceutical contexts.
Fmoc-L-homophenylalanine serves as a crucial building block in solid-phase peptide synthesis, offering enhanced stability and solubility compared to standard amino acid derivatives [1]. The compound's molecular formula C25H23NO4 with a molecular weight of 401.45 provides optimal reactivity characteristics for automated peptide synthesis protocols [32]. The melting point range of 141.0 to 145.0 degrees Celsius ensures thermal stability during elevated temperature synthesis conditions [32].
The fluorenylmethoxycarbonyl protecting group demonstrates exceptional compatibility with standard solid-phase peptide synthesis protocols, requiring base-labile deprotection conditions that preserve peptide integrity [3]. Piperidine-mediated deprotection typically employs twenty percent piperidine in dimethylformamide for ten minutes at room temperature, achieving greater than ninety-nine percent deprotection efficiency [5]. Recent optimized fast Fmoc protocols utilize piperidine deprotection of three minutes or less, significantly reducing synthesis time while maintaining high coupling yields [5].
Deprotection Parameter | Standard Protocol | Optimized Protocol | Efficiency (%) |
---|---|---|---|
Reagent Concentration | 20% Piperidine/DMF | 20% Piperidine/DMF | >99 |
Reaction Time | 10 minutes | ≤3 minutes | >99 |
Temperature | Room Temperature | Room Temperature | >99 |
Cycles Required | 2 | 1-2 | >99 |
Advanced deprotection strategies have been developed to address challenging sequences containing Fmoc-L-homophenylalanine [14]. Alternative Fmoc-removal solutions utilizing two percent 1,8-diazabicyclo[5.4.0]undec-7-ene and five percent piperazine in N-methyl-2-pyrrolidone demonstrate superior performance in suppressing diketopiperazine formation [14]. This optimized deprotection strategy reduces diketopiperazine formation to 3.6 percent compared to 13.8 percent with conventional piperidine-based methods [14].
Coupling efficiency optimization requires careful consideration of reagent stoichiometry and reaction conditions [12]. Deep learning analysis of over 35,000 individual Fmoc deprotection reactions reveals that PyAOP coupling reagent shows improved synthesis outcomes compared to HATU for amino acid couplings [12]. Extended coupling times demonstrate positive effects on synthesis efficiency, with average relative integrals maintaining eighty-nine percent across unique Fmoc-deprotection steps [12].
Temperature optimization studies demonstrate that elevated synthesis temperatures significantly enhance coupling efficiency [49]. High-temperature fast-stirring solid-phase peptide synthesis protocols operating at ninety degrees Celsius with thirty-second reaction times achieve crude peptide purities above ninety-seven percent [49]. The combination of fast stirring and elevated temperature enables peptide synthesis acceleration at low reagent concentrations without compromising product quality [49].
Solution-phase peptide synthesis utilizing Fmoc-L-homophenylalanine requires specialized coupling methodologies to achieve high yields and minimize side reactions [9]. Cyclic propylphosphonic anhydride promotes amidation through biomimetic approaches similar to adenosine triphosphate-grasp enzyme activation in metabolic pathways [9]. This coupling reagent enables peptide bond formation within minutes with high efficiency and no epimerization when using N-Fmoc amino acids [9].
The optimization of solution-phase coupling conditions involves systematic evaluation of multiple parameters including solvent selection, reagent stoichiometry, and reaction temperature [10]. Isostearyl-mixed anhydride coupling methodology combined with novel silyl ester-protecting groups demonstrates exceptional efficiency for convergent solution-phase synthesis [10]. This approach enables coupling between N-terminal and C-terminal unprotected amino acids with sterically hindered N-methyl amino acids, achieving high yields while omitting traditional C-terminal deprotection steps [10].
Coupling Reagent | Reaction Time | Yield (%) | Epimerization | Solvent System |
---|---|---|---|---|
T3P | <5 minutes | >90 | None detected | DMF/DCM |
ISTA-Cl | 2 hours | >85 | Minimal | Toluene/DMA |
DIC/HOBt | 1-2 hours | 80-90 | <2% | DMF |
HATU/DIPEA | 30 minutes | >95 | <1% | DMF |
Advanced coupling strategies employ water-removable coupling reagents to enhance industrial applicability [44]. Ynamide coupling reagents demonstrate superior performance in suppressing racemization and epimerization, enabling peptide elongation in the rare N-terminus to C-terminus direction [44]. These reagents utilize active vinyl esters as stable intermediates, allowing independent optimization of activation and aminolysis reaction conditions while effectively minimizing side reactions [44].
Solvent optimization plays a critical role in solution-phase coupling efficiency [47]. Acetonitrile emerges as the most suitable water-miscible solvent, providing ninety-one percent yield with four percent water content [47]. Among water-immiscible solvents, ethyl acetate delivers the highest yields at ninety-three percent while maintaining rapid reaction kinetics [47]. The reaction rates correlate strongly with solvent log P values, indicating the importance of hydrophobic environment optimization [47].
The Fmoc protecting group demonstrates exceptional orthogonal compatibility with tert-butyl-based side chain protection schemes, enabling selective deprotection strategies essential for complex peptide synthesis [19]. This orthogonal protection system allows Fmoc removal under basic conditions while maintaining side chain protecting group integrity under acidic cleavage conditions [23]. The acid-stable nature of the Fmoc group provides versatility in synthetic design, though deprotection typically requires basic secondary amine nucleophiles [16].
Novel orthogonal deprotection strategies have been developed to address limitations of traditional basic deprotection conditions [16]. Hydrogenolysis under mildly acidic conditions offers an alternative Fmoc deprotection method, particularly valuable for peptides containing highly reactive electrophiles or sensitive functional groups incompatible with traditional conditions [16]. This method demonstrates tolerance for N-Boc groups present in the substrate while maintaining complete selectivity [16].
Protecting Group | Deprotection Conditions | Compatibility | Selectivity | Applications |
---|---|---|---|---|
Fmoc | 20% Piperidine/DMF | tBu side chains | >99% | Standard SPPS |
Fmoc | H2/Pd, Acidic | Boc groups | >95% | Sensitive substrates |
ivDde | 2% Hydrazine/DMF | Fmoc, tBu | >98% | Branched peptides |
Mtt | 1% TFA/DCM | Fmoc, tBu | >96% | Selective deprotection |
The development of pseudo-orthogonal protecting group strategies enables sophisticated peptide modifications [17]. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group demonstrates stability to twenty percent piperidine and trifluoroacetic acid while undergoing selective cleavage with two percent hydrazine in dimethylformamide [17]. This selectivity enables site-specific modifications without affecting other protecting groups, facilitating synthesis of branched and cyclic peptides [17].
Side chain protecting group optimization requires careful consideration of aspartimide formation prevention [22]. Different aspartate protecting groups demonstrate varying levels of aspartimide formation, with tert-butyl showing 1.65 percent per cycle formation compared to 0.06 percent for 4-nitrobenzyl protection [3]. The addition of acidic modifiers reduces aspartimide formation, though this approach requires balancing synthesis efficiency with side reaction suppression [3].
Protecting group migration represents a significant challenge in peptide synthesis optimization [17]. The Dde protecting group demonstrates susceptibility to migration during piperidine-mediated deprotection, while ivDde shows enhanced robustness against such unwanted reactions [17]. Selection between these protecting groups depends on specific synthetic requirements, with Dde offering easier removal but reduced stability compared to ivDde [17].
High-performance liquid chromatography represents the gold standard for Fmoc-L-homophenylalanine peptide purification and quality assessment [24]. Reversed-phase high-performance liquid chromatography utilizing volatile mobile phases enables both analytical and preparative separations with superior speed and efficiency compared to alternative chromatographic modes [24]. The standard mobile phase system employs aqueous trifluoroacetic acid and acetonitrile gradients, maintaining acidic conditions below pH 3.0 to prevent ionic interactions with silica-based packings [24].
Preparative purification protocols require systematic optimization from analytical to preparative scale operations [26]. The purification process development begins with analytical column optimization using identical packing materials to larger preparative columns [26]. Gradient optimization typically employs shallow gradients with one to four percent per minute increase over twenty minutes at 1.0 milliliter per minute flow rate [26]. Sample load capacity scales proportionally with column dimensions, with preparative columns accommodating up to 200 milligrams on analytical instrumentation [24].
Purification Parameter | Analytical Scale | Semi-Preparative | Preparative |
---|---|---|---|
Column Diameter | 4.6 mm | 10-21 mm | 25-50 mm |
Flow Rate | 1.0 mL/min | 3-15 mL/min | 25-100 mL/min |
Sample Load | 1-10 mg | 10-100 mg | 100-500 mg |
Gradient Rate | 1-4%/min | 1-3%/min | 0.5-2%/min |
Quality control metrics encompass multiple analytical techniques to ensure peptide identity, purity, and quantification [27]. Mass spectrometry provides definitive molecular weight confirmation, comparing theoretical and observed molecular weights using high-resolution electrospray ionization quadrupole time-of-flight systems [31]. High-performance liquid chromatography determines purity rates through quantitative assessment of all solution components, employing analytical systems combined with highly-resolutive columns utilizing 1.7 or 2.5 micrometer particles [31].
Advanced quantification methods utilize Fmoc-deprotection byproducts as stoichiometric markers for peptide concentration determination [28]. Sodium hydroxide treatment in methanol-water systems releases dibenzofulvene in 1:1 stoichiometry with peptide concentration, enabling accurate quantification via ultraviolet-visible spectroscopy or high-performance liquid chromatography [28]. This methodology demonstrates excellent correlation (ρ = 0.995) between known peptide concentrations and measured dibenzofulvene concentrations [28].
Fmoc-L-homophenylalanine represents a significant advancement in beta-amino acid incorporation strategies for peptide engineering. This compound functions as a key building block in solid-phase peptide synthesis, offering unique structural and conformational properties that distinguish it from canonical alpha-amino acids [1] [2]. The incorporation of homophenylalanine into peptide sequences provides an additional methylene group in the side chain compared to standard phenylalanine, resulting in enhanced conformational flexibility and extended backbone structures [3].
The implementation of Fmoc-L-homophenylalanine in peptide synthesis utilizes the standard Fmoc solid-phase peptide synthesis methodology, where the Fmoc protecting group facilitates sequential amino acid coupling under basic conditions [4] [5]. Research has demonstrated that beta-amino acids, including homophenylalanine derivatives, can be successfully incorporated into peptide sequences with high efficiency when appropriate synthesis conditions are employed [3] [6]. The extended side chain length of homophenylalanine provides additional hydrophobic surface area for intermolecular interactions, which can be exploited in peptide design applications [7].
Studies on ribosomal incorporation of beta-amino acids have shown that homophenylalanine and its derivatives can be recognized by the translation machinery when appropriate modifications are made to the system [8] [9]. The incorporation efficiency varies depending on the specific beta-amino acid structure, with beta-3-homophenylalanine showing high compatibility with ribosomal synthesis when combined with engineered transfer ribonucleic acid molecules and elongation factors [9] [10]. This compatibility extends to consecutive incorporation of multiple beta-amino acids, although the efficiency decreases when beta-amino acids are placed adjacent to each other without intervening alpha-amino acids [9].
The structural modifications introduced by homophenylalanine incorporation result in altered peptide backbone conformations and side chain orientations. These changes can influence peptide folding patterns, stability, and biological activity [11] [12]. The additional methylene group in the homophenylalanine side chain provides increased conformational freedom compared to phenylalanine, while maintaining the aromatic character essential for hydrophobic interactions and pi-pi stacking [7] [13].
Beta-Amino Acid Type | Incorporation Efficiency (%) | Structural Impact | SPPS Compatibility | Reference |
---|---|---|---|---|
Beta-3-homophenylalanine | 85 | Extended side chain length | High | [3] [9] [10] |
Beta-2,3-amino acids (cyclic) | 72 | Conformational restriction | Moderate | [14] [9] |
Beta-3-amino acids (linear) | 90 | Enhanced flexibility | High | [8] [9] [10] |
Quaternary beta-2,2-amino acids | 68 | Quaternary carbon center | High | [6] |
Fluorinated homophenylalanine derivatives | 78 | Electronic modulation | High | [15] [16] |
The incorporation of Fmoc-L-homophenylalanine into peptide sequences serves as an effective strategy for conformational restriction in peptide design applications. The extended side chain of homophenylalanine introduces specific steric constraints that can direct peptide folding into preferred conformational states [17] [18]. This conformational control is particularly valuable in the design of peptides with defined secondary structures and enhanced stability profiles [19] [20].
Research on cyclic opioid peptide analogues has demonstrated that homophenylalanine substitution can significantly alter receptor selectivity and binding properties through conformational restriction mechanisms [17] [18] [21]. The substitution of phenylalanine with homophenylalanine at specific positions results in changes to the overall peptide geometry, affecting the spatial arrangement of pharmacophoric groups and modulating receptor interactions [17]. These studies revealed that conformational restriction through homophenylalanine incorporation can eliminate stereospecificity requirements while maintaining high receptor affinity [18].
Beta-hairpin peptide systems incorporating homophenylalanine residues exhibit enhanced structural stability compared to their natural counterparts [22] [23]. The additional methylene group in the homophenylalanine side chain allows for optimal positioning of aromatic groups in facing positions across beta-strands, promoting stabilizing pi-pi interactions [23]. Crystal structure analysis of beta-hairpin peptides containing homophenylalanine residues reveals that the extended side chain facilitates proper alignment of aromatic groups while maintaining the overall hairpin geometry [23].
Hybrid alpha/beta peptide systems demonstrate that homophenylalanine incorporation at strategic positions can nucleate specific turn conformations and stabilize overall peptide architecture [3] [22]. The conformational preferences of homophenylalanine contribute to the formation of expanded beta-turns and stabilized secondary structure motifs [22]. Studies on tetrapeptides and hexapeptides containing homophenylalanine show that the amino acid promotes hairpin formation with higher stability compared to control sequences [22].
The conformational restriction properties of homophenylalanine are enhanced when combined with other non-natural amino acids or when incorporated into cyclic peptide frameworks [24]. The extended aromatic side chain provides additional contact surfaces for stabilizing interactions while restricting the accessible conformational space of the peptide backbone [11] [24]. These properties make homophenylalanine particularly valuable in the design of constrained peptides for therapeutic applications [24].
Peptide System | Homophenylalanine Position | Conformational Effect | Stability Change (kcal/mol) | Reference |
---|---|---|---|---|
Cyclic opioid peptide analogues | Position 3 | Receptor selectivity enhancement | 2.3 | [17] [18] [21] |
Beta-hairpin peptides | Facing positions | Stabilized hairpin formation | 1.8 | [22] [23] |
Hybrid alpha/beta peptides | Central substitution | Increased folding stability | 3.1 | [3] [11] |
Short helical peptides | Terminal positions | Aromatic interaction promotion | 1.5 | [7] |
Extended beta-turn structures | Loop region | Turn nucleation | 2.7 | [22] |
The substrate specificity of enzymes toward Fmoc-L-homophenylalanine and related compounds represents a critical aspect of peptide engineering applications. Enzymatic recognition of homophenylalanine involves specific binding interactions that distinguish this non-natural amino acid from its canonical counterparts [16] [15]. The enzyme HphA, identified as the first enzyme in the homophenylalanine biosynthetic pathway, demonstrates high selectivity for phenylalanine and tyrosine analogues while showing tight substrate specificity that cannot complement natural leucine biosynthesis functions [16] [15] [25].
Biochemical characterization of HphA reveals that this enzyme exhibits high selectivity for natural substrates and their close analogues, with kinetic parameters indicating efficient homophenylalanine synthesis from phenylalanine precursors [25]. The substrate profile demonstrates acceptance of meta-fluorophenylalanine, ortho-fluorophenylalanine, and tyrosine as alternative substrates, generating the corresponding homoamino acids [16] [15]. However, the enzyme shows strict selectivity, rejecting substrates such as beta-methylphenylalanine, phenylglycine, para-iodophenylalanine, para-nitrophenylalanine, and tryptophan [16] [15].
Engineered aminotransferases have been developed to enhance substrate specificity toward homophenylalanine derivatives [26]. Site-directed mutagenesis of Escherichia coli aspartate aminotransferase has produced double mutants with significantly increased specific activity toward lysine and 2-oxo-4-phenylbutanoic acid substrates [26]. These engineered enzymes can convert the oxo-acid precursor to L-homophenylalanine with high yield and exceptional enantiomeric excess, demonstrating the potential for enzymatic production of homophenylalanine derivatives [26].
The ribosomal translation machinery exhibits modified substrate specificity when engineered to accommodate beta-amino acids including homophenylalanine [8] [9]. The incorporation efficiency is enhanced through the use of engineered transfer ribonucleic acid molecules and elongation factors, particularly elongation factor P, which facilitates the accommodation of non-canonical amino acids [8] [9]. Studies demonstrate that the presence of specific protein factors can increase translation levels of peptides bearing multiple beta-amino acids, with some factors showing selectivity for particular beta-amino acid types [8].
Peptidase enzymes with beta-amino acid specificity have been identified and characterized for their ability to recognize and process homophenylalanine-containing substrates [27]. These enzymes demonstrate the potential for selective cleavage and coupling reactions involving beta-amino acids, offering advantages over chemical synthesis methods including improved stereoselectivity and mild reaction conditions [27]. The enzymatic approach provides opportunities for regioselective modifications of peptides containing homophenylalanine residues.
Enzyme System | Substrate Acceptance | Km Value (mM) | kcat/Km (M-1s-1) | Reference |
---|---|---|---|---|
HphA (homophenylalanine synthase) | High for Phe, Tyr analogs | 0.15 | 1.2 x 10^5 | [16] [15] [25] |
Aminotransferases (engineered) | Specific for homophenylalanine | 0.32 | 8.5 x 10^4 | [26] |
Peptidases (beta-specific) | Beta-amino acid selective | 0.08 | 2.1 x 10^5 | [27] |
Ribosomal translation machinery | Modified with EF-P enhancement | N/A | N/A | [8] [9] |
Methionine adenosyltransferases | Promiscuous activity | 0.45 | 3.2 x 10^4 | [28] |
Fmoc-L-homophenylalanine incorporation into peptide sequences provides significant contributions to the stabilization of secondary structure motifs through multiple molecular mechanisms. The extended aromatic side chain of homophenylalanine enhances hydrophobic interactions within protein cores and facilitates pi-pi stacking interactions that contribute to overall structural stability [29] [30]. These stabilizing effects are particularly pronounced in alpha-helical and beta-sheet structures where the additional methylene group allows for optimal positioning of the aromatic ring [31] [7].
Alpha-helical peptides incorporating homophenylalanine residues demonstrate enhanced helix content and stability compared to their natural phenylalanine counterparts [31]. The extended side chain provides additional hydrophobic surface area for intrahelical interactions while maintaining the aromatic character essential for helix stabilization [31]. Studies on synthetic helical peptides show that linear side chains with extended carbon content, such as those found in homophenylalanine, are strongly helix-stabilizing and can surpass the stabilizing effects of natural aromatic residues [31].
Beta-sheet structures benefit from homophenylalanine incorporation through enhanced pi-pi stacking interactions between aromatic residues in adjacent strands [11] [23]. Crystallographic analysis of beta-hairpin peptides containing homophenylalanine residues reveals that the extended side chains facilitate optimal aromatic-aromatic contacts while maintaining proper beta-strand geometry [23]. The additional methylene group allows for fine-tuning of the distance between aromatic rings, optimizing pi-pi interactions for maximum stabilization [7] [23].
Beta-hairpin formation is particularly enhanced by strategic placement of homophenylalanine residues at facing positions across the hairpin structure [22] [23]. Research on hybrid peptides containing homophenylalanine demonstrates that the extended aromatic side chain promotes hairpin stability through both pi-pi stacking and hydrophobic interactions [22]. The conformational preferences of homophenylalanine contribute to the nucleation of beta-turn structures that serve as hairpin-forming elements [22].
The stabilization of turn structures represents another important application of homophenylalanine in secondary structure design [32] [22]. The conformational constraints imposed by the extended aromatic side chain can direct peptide backbone geometry into specific turn conformations [22]. Studies on short peptides containing homophenylalanine show that the amino acid can function as a turn-inducing element while providing additional stabilization through aromatic interactions [32] [22].
Three-ten helices and other compact helical structures also benefit from homophenylalanine incorporation [32]. The side chain-backbone interactions possible with the extended homophenylalanine residue contribute to the stabilization of these less common secondary structures [32]. The aromatic ring can participate in cation-pi interactions and other non-covalent interactions that enhance the stability of compact helical conformations [33].
Secondary Structure | Stabilization Mechanism | Energy Contribution (kcal/mol) | Structural Parameter Change | Reference |
---|---|---|---|---|
Alpha-helix | Hydrophobic interactions | 1.2 | Increased helix content by 15% | [31] [24] |
Beta-sheet | Pi-pi stacking | 2.1 | Enhanced beta-sheet stability | [11] [23] |
Beta-hairpin | Cross-strand hydrogen bonding | 1.8 | Reduced flexibility | [22] [34] |
Beta-turn | Conformational restriction | 2.5 | Defined turn geometry | [22] [24] |
3-10 helix | Side chain-backbone interactions | 1.4 | Compact helix formation | [32] |
The thermodynamic contributions of homophenylalanine to secondary structure stability have been quantified through various experimental approaches [30] [33]. Protein stability studies indicate that aromatic residues, including extended aromatic systems like homophenylalanine, contribute significantly to the overall free energy of protein folding [30]. The hydrophobic effect, combined with specific aromatic interactions, provides substantial stabilization that can overcome the entropic costs of conformational restriction [30] [33].
Irritant